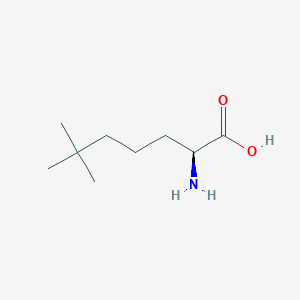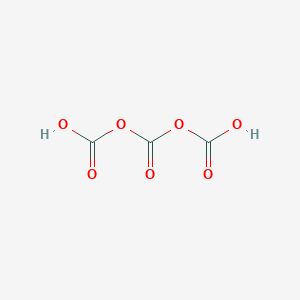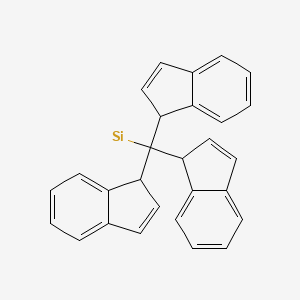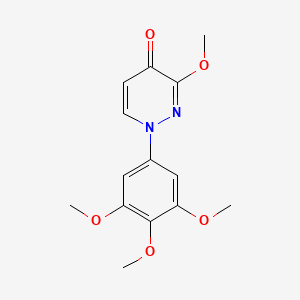![molecular formula C32H38O6 B12556361 7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) CAS No. 189950-96-7](/img/structure/B12556361.png)
7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) is a complex organic compound characterized by its unique structure, which includes two benzopyran units connected by a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) typically involves the following steps:
Formation of the Benzopyran Units: The initial step involves the synthesis of 4-methyl-2H-1-benzopyran-2-one units through a series of reactions, including cyclization and methylation.
Linking the Benzopyran Units: The benzopyran units are then linked using a dodecane chain. This step involves the use of dodecane-1,12-diol as a linking agent, which reacts with the benzopyran units in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Steps: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzopyran units to dihydrobenzopyran derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Substituted benzopyran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[1,12-Dodecanediylbis(oxy)]bis[2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene]
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- 4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline
Uniqueness
7,7’-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one) is unique due to its specific structural features, including the dodecane chain linking two benzopyran units. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
189950-96-7 |
|---|---|
Fórmula molecular |
C32H38O6 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
4-methyl-7-[12-(4-methyl-2-oxochromen-7-yl)oxydodecoxy]chromen-2-one |
InChI |
InChI=1S/C32H38O6/c1-23-19-31(33)37-29-21-25(13-15-27(23)29)35-17-11-9-7-5-3-4-6-8-10-12-18-36-26-14-16-28-24(2)20-32(34)38-30(28)22-26/h13-16,19-22H,3-12,17-18H2,1-2H3 |
Clave InChI |
SZNRPFKBCZNPPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCCCCCCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)


![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
